2-hydroxy-3-nonyl-1H-quinolin-4-one
Description
Historical Context and Significance of Quinolone Derivatives in Biological Systems
The journey of quinolone discovery began serendipitously in the 1960s when nalidixic acid was identified as a byproduct during the synthesis of the antimalarial drug chloroquine. nih.govoup.comresearchgate.net This initial discovery of a compound with modest antibacterial activity sparked extensive research, leading to the development of a vast family of synthetic antibacterial agents. oup.comresearchgate.net The first generation of quinolones primarily targeted Gram-negative bacteria. nih.gov Subsequent generations, notably the fluoroquinolones developed from the 1970s onwards, incorporated a fluorine atom at the C-6 position and various substituents at the C-7 position, dramatically expanding their antimicrobial spectrum to include Gram-positive bacteria, mycobacteria, and anaerobes. nih.govoup.comnih.gov
The primary mechanism of antibacterial action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, recombination, and repair. nih.govmdpi.com This mode of action established quinolones as a critical class of antibiotics. ontosight.ai However, the biological significance of quinolone derivatives extends far beyond their antibacterial properties. Researchers have uncovered a wide array of other "nonclassical" biological activities, including antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory effects. mdpi.comresearchgate.netmdpi.com This versatility has cemented the quinolone scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. mdpi.cominventi.in
Structural Diversity and Functional Importance of 1H-Quinolin-4-one and Related Isomers
The 1H-quinolin-4-one core is a versatile platform that allows for extensive structural modifications, leading to a vast diversity of derivatives with distinct functional properties. rsc.org The core structure can exist in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form, and the predominance of one form can be influenced by factors such as pH. mdpi.com
The functional importance of these compounds is directly linked to their structural features. Key positions on the quinolone ring (N-1, C-2, C-3, C-5, C-6, C-7, and C-8) can be substituted to modulate their biological activity. rsc.orgnih.gov For instance:
The N-1 position can be substituted with alkyl or aryl groups, which can influence potency and spectrum of activity. A cyclopropyl (B3062369) group at N-1, for example, is a common feature in many potent fluoroquinolones. mdpi.com
The C-2 position is often substituted with an alkyl chain in a class of naturally occurring quinolones known as 2-alkyl-4(1H)-quinolones (AQs). The length and saturation of this chain are critical for their biological function, including their role in bacterial communication. mdpi.com
The C-3 position , when substituted with a carboxyl group, is crucial for the antibacterial activity of classic quinolone antibiotics by facilitating binding to DNA gyrase and topoisomerase IV. oup.com However, other substituents at this position can confer different biological activities.
The C-7 position is a key site for modification in fluoroquinolones, with substituents like piperazine (B1678402) rings enhancing antibacterial potency and pharmacokinetic properties. nih.gov
Beyond their role as antibiotics, certain 1H-quinolin-4-one derivatives function as signaling molecules in bacteria, a process known as quorum sensing. mdpi.com A prominent example is the Pseudomonas Quinolone Signal (PQS), or 2-heptyl-3-hydroxy-4(1H)-quinolone, which regulates the expression of virulence factors in Pseudomonas aeruginosa. mdpi.comnih.gov This discovery opened up a new field of research into the role of quinolones in microbial ecology and pathogenesis. The structural diversity of the quinolone scaffold also underpins its potential in cancer therapy, with some derivatives exhibiting cytotoxic activity against various cancer cell lines. ontosight.ainih.gov
Research Trajectory and Prominence of the Nonyl Chain and Hydroxyl Substituents in Quinolone Analogs
The research trajectory of quinolone analogs has increasingly focused on the specific roles of alkyl chains and hydroxyl groups in determining biological activity. The nonyl (a nine-carbon alkyl) chain, in particular, has emerged as a significant substituent. Studies have shown that the length of the alkyl chain at the C-2 or C-3 position is a critical determinant of antimicrobial efficacy. researchgate.netnih.gov For instance, 2-nonyl-4-quinolone (H9) has been identified as a naturally occurring alkylquinolone with notable biological activities, including antimicrobial and antimalarial properties. mdpi.com It can also function as a quorum-sensing autoinducer, albeit less potently than its heptyl counterpart, PQS. mdpi.com
Research into 4-hydroxy-2-quinolone analogs has demonstrated that the introduction of a nonyl side chain at the C-3 position can lead to potent antimicrobial compounds. researchgate.netnih.govresearchgate.net A particularly noteworthy finding is the exceptional antifungal activity of a brominated 4-hydroxy-2-quinolone analog bearing a nonyl side chain at C-3 against Aspergillus flavus, with its activity surpassing that of the control drug, amphotericin B. inventi.inresearchgate.netnih.gov In another study, an N-alkyl-pyranoquinolone with a nonyl chain was found to be optimal for activity against various strains of Staphylococcus aureus. nih.govacs.org
The hydroxyl group is another key substituent that profoundly influences the biological function of quinolones. The presence and position of a hydroxyl group can alter a molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. The most well-studied example is the 3-hydroxy group in PQS (2-heptyl-3-hydroxy-4-quinolone), which is essential for its potent quorum-sensing activity. nih.govuniprot.org The enzyme PqsH is responsible for the hydroxylation of 2-heptyl-4-quinolone (HHQ) to form PQS and can also hydroxylate analogs with different alkyl chain lengths, including the nonyl (C9) version. uniprot.org The combination of a hydroxyl group and a nonyl chain, as seen in 2-hydroxy-3-nonyl-1H-quinolin-4-one, represents a confluence of two structural features that have independently been shown to be critical for the biological activity of quinolone derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H25NO2 |
|---|---|
Molecular Weight |
287.4g/mol |
IUPAC Name |
4-hydroxy-3-nonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-12-15-17(20)14-11-9-10-13-16(14)19-18(15)21/h9-11,13H,2-8,12H2,1H3,(H2,19,20,21) |
InChI Key |
XEACNRPMIOZISV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=C(C2=CC=CC=C2NC1=O)O |
Isomeric SMILES |
CCCCCCCCCC1=C(NC2=CC=CC=C2C1=O)O |
Canonical SMILES |
CCCCCCCCCC1=C(NC2=CC=CC=C2C1=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for Relevant Quinolone Structures
Established Pathways for 1H-Quinolin-4-one Core Synthesis
The foundational 1H-quinolin-4-one structure can be assembled through several classical and modern synthetic routes. These pathways offer versatility in accessing a wide range of substituted quinolone derivatives.
Conrad-Limpach Reaction and its Adaptations
The Conrad-Limpach synthesis is a cornerstone method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. wikipedia.orgsynarchive.com Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters. wikipedia.org
The reaction mechanism initiates with the nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester. wikipedia.org This is followed by a series of proton transfers and tautomerizations to form a Schiff base intermediate. The critical step is the thermal cyclization of this intermediate, which typically requires high temperatures (around 250 °C) to proceed via an electrocyclic ring-closing reaction. wikipedia.orgsynarchive.com The final steps involve the elimination of an alcohol and tautomerization to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.org The use of an inert, high-boiling solvent such as mineral oil can significantly improve the yield of the cyclization step. wikipedia.org
Adaptations of the Conrad-Limpach reaction have been developed to improve yields and expand the substrate scope. These modifications often involve variations in catalysts, solvents, and reaction conditions to accommodate different functional groups on the aniline or β-ketoester starting materials. mdpi.comnih.gov
Cyclization Reactions Involving Anthranilic Acid Derivatives and Ketones
Another classical approach to the quinolin-4-one core is the cyclization reaction between anthranilic acid derivatives and ketones. The Niementowski quinoline (B57606) synthesis, for example, involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. wikipedia.org This reaction is thought to proceed through the formation of a Schiff base, followed by intramolecular condensation. wikipedia.org However, the high temperatures required for this reaction have limited its widespread use. wikipedia.org
Modern variations of this approach aim to overcome the limitations of the classical methods by employing milder reaction conditions. For instance, microwave-assisted synthesis using organic clays (B1170129) as catalysts has been shown to promote the condensation and cyclization of anthranilic acid with ketones under solvent-free conditions, offering an efficient and environmentally benign route to quinoline derivatives. ijarsct.co.in
One-Pot Synthetic Procedures for Quinolone Ring Formation
The development of one-pot synthetic procedures has streamlined the synthesis of the quinolone ring by minimizing the number of separate reaction and purification steps. These methods often involve a sequence of reactions in a single reaction vessel, improving efficiency and reducing waste.
One such strategy involves a sequential Michael addition-elimination reaction followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This approach starts with the reaction of an amine with a (Z)-β-chlorovinyl ketone to form an enamine intermediate. This intermediate then undergoes an intramolecular N-arylation in the same pot to yield the quinolin-4(1H)-one product in good to excellent yields. organic-chemistry.org This method demonstrates broad applicability with various functional groups and amines. organic-chemistry.org
Other one-pot syntheses of quinolin-4-one derivatives have been developed that utilize different catalytic systems and starting materials, highlighting the continuous efforts to create more efficient and versatile synthetic routes. mdpi.comresearchgate.netx-mol.com
Strategies for Regioselective Introduction of the Nonyl Alkyl Chain
The introduction of the nonyl alkyl chain at the C3 position of the 1H-quinolin-4-one nucleus is a key step in the synthesis of the target compound. Achieving regioselectivity is crucial to avoid the formation of unwanted isomers.
Direct C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the quinoline core. mdpi.comnih.gov These methods often employ transition metal catalysts to activate specific C-H bonds, allowing for the direct formation of C-C bonds. For the C3-alkylation of quinolones, various catalytic systems have been explored. While direct C-H activation at the C3 position of the quinoline ring can be challenging, the use of directing groups or specific catalysts can achieve the desired regioselectivity. mdpi.comnih.gov
For the introduction of a long alkyl chain like a nonyl group, a common strategy involves the reaction of a C3-lithiated or C3-halogenated quinolone intermediate with a nonyl halide, such as nonyl bromide. The Snieckus synthesis, for instance, provides a route to 3-substituted quinolin-4-ones through the ortho-metallation of an anthranilic acid amide derivative, followed by cyclization. nih.govmdpi.com This approach can be adapted to introduce an alkyl group at the C3 position.
Methods for Hydroxylation at Specific Positions of the Quinolone Nucleus
The final key structural feature of the target compound is the hydroxyl group at the C2 position. The synthesis of 2-hydroxy-1H-quinolin-4-ones requires specific methods that favor hydroxylation at this particular position.
The Knorr quinoline synthesis, a variation of the Conrad-Limpach reaction, can lead to the formation of 2-hydroxyquinolines. This occurs when the reaction between an aniline and a β-ketoester is carried out at higher temperatures, favoring the attack of the aniline on the ester group to form a β-keto acid anilide intermediate, which then cyclizes to the 2-hydroxyquinoline (B72897) product. semanticscholar.org
Modern methods for the synthesis of 2-hydroxy-1H-quinolin-4-ones often involve the cyclization of appropriately substituted precursors. For example, the synthesis of 1,6-disubstituted-quinoline-2,4-(1H,3H)-diones has been reported, which can serve as precursors to 2-hydroxy-4-quinolones. nih.gov The regioselectivity of hydroxylation can be influenced by the reaction conditions and the nature of the substituents on the quinolone ring. google.com
Advanced Synthetic Techniques for Quinolone Derivatives
Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of quinolone derivatives, offering advantages in terms of efficiency, selectivity, and environmental impact over classical methods.
C-H Activation: As mentioned earlier, transition metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of the quinolone scaffold. mdpi.comnih.govnih.govrsc.orgwpmucdn.com This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Various metal catalysts, including rhodium and palladium, have been employed to achieve regioselective C-H activation at different positions of the quinoline ring. mdpi.comrsc.org
Photocatalysis: Visible-light photocatalysis has emerged as a green and efficient method for the synthesis of quinolines and their derivatives. rsc.orgnih.govmdpi.comresearchgate.netscilit.com These reactions often proceed under mild conditions and can be used to construct the quinoline core or to introduce functional groups. For example, the condensation of anilines and alkenyl ethers can be achieved using visible-light photoredox catalysis to synthesize substituted 2-alkylquinolines. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for the rapid and efficient construction of quinolone derivatives. benthamdirect.com This method utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and purity of the final products in significantly shorter reaction times compared to conventional heating methods. benthamdirect.comfrontiersin.org
For instance, the synthesis of 4-quinolones has been achieved through microwave-assisted procedures using various starting materials and catalysts. qeios.com One approach involves the cyclocondensation of 2-aminoaryl ketones with carbonyl-functionalized active methylene (B1212753) groups, facilitated by an organocatalyst supported on acidic alumina (B75360) under microwave irradiation. benthamdirect.com This method offers advantages such as rapid reactant activation and high yields. benthamdirect.com Another microwave-assisted method involves the reaction of anilines with ethyl acetoacetate (B1235776) to produce substituted 2-hydroxy- and 4-hydroxyquinolines. researchgate.net
| Starting Materials | Catalyst/Conditions | Product | Advantages |
| 2-aminoaryl ketones and active methylene compounds | MOPS/Al2O3, Microwave | Substituted quinolines | Rapid activation, high yield, cost-effective benthamdirect.com |
| Anilines and ethyl acetoacetate | Microwave | 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines | Rapid, efficient researchgate.net |
| 2-iodoanilines and acetylenes | Pd(dba)2, Mo(CO)6, Microwave (120°C) | 4-quinolones | Fast reaction time (20 minutes) qeios.com |
Continuous Flow Reaction Methodologies
Continuous flow chemistry offers a safe, scalable, and highly efficient alternative to traditional batch synthesis for preparing quinolone structures. scielo.br This technology involves pumping reagents through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com The small reactor volumes enhance heat and mass transfer, leading to improved reaction yields and selectivity. aurigeneservices.com
A notable example is the rapid total synthesis of the fluoroquinolone antibiotic ciprofloxacin (B1669076) in a continuous flow system. thieme-connect.comthieme-connect.com This multi-step synthesis was accomplished with a total residence time of just nine minutes, demonstrating the remarkable efficiency of this methodology. thieme-connect.comthieme-connect.com The synthesis of the Pseudomonas Quinolone Signal (PQS), a 2-alkyl-4-quinolone, has also been achieved using a combination of batch and continuous flow processes. scielo.br
Environmentally Friendly and Reagent-Free Approaches
The principles of green chemistry are increasingly being applied to the synthesis of quinolones to minimize environmental impact. These approaches focus on the use of non-toxic solvents, renewable starting materials, and catalyst-free or solvent-free conditions. qeios.com
Several green synthetic methods for quinolone derivatives have been reported, including:
Water as a solvent: An effective, one-step method for the preparation of 4-quinolone derivatives involves the reaction of isatoic anhydride (B1165640) with compounds containing a carbonyl function in the presence of K2CO3 as a weak base and water as the solvent. mdpi.com
Solvent-free synthesis: The use of zeolites, such as Hβ zeolite, as a heterogeneous catalyst allows for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org
Catalyst-free methods: Some syntheses can be performed without the need for a catalyst, reducing both cost and potential environmental contamination. qeios.com
These environmentally benign strategies offer a sustainable alternative to traditional synthetic methods that often rely on volatile organic solvents and hazardous reagents. rsc.org
Synthesis of Analogs and Hybrid Quinolone Structures
The synthesis of analogs and hybrid molecules based on the quinolone scaffold is a key strategy in medicinal chemistry to explore and optimize biological activity. rsc.org Modifications can be made to various parts of the quinolone structure, including the alkyl chain and the quinolone ring itself.
Modification of Alkyl Chain Lengths and Saturation
The nature of the alkyl chain at the C-2 position of the quinolone ring significantly influences the biological properties of the molecule. nih.gov Synthetic efforts have focused on creating a variety of analogs with different alkyl chain lengths and degrees of saturation.
Naturally occurring 2-alkyl-4(1H)-quinolones typically have alkyl chains ranging from C5 to C13, with odd-numbered chains being more common. uni-konstanz.de The synthesis of congeners with varying chain lengths, such as 2-heptyl-4(1H)-quinolone and 2-nonyl-4(1H)-quinolone, is often achieved through the Conrad-Limpach reaction using the appropriate β-ketoesters and aniline. uni-konstanz.de Furthermore, the introduction of unsaturation into the alkyl chain has been shown to enhance the antimicrobial properties of some quinolones. nih.gov
Introduction of Diverse Substituents on the Quinolone Ring
The introduction of various substituents at different positions on the quinolone ring is a common strategy to modulate the molecule's pharmacokinetic and pharmacodynamic properties. rsc.orgacs.org Chemical modifications at positions N-1, C-5, C-6, C-7, and C-8 can lead to compounds with a wide range of pharmacological activities. qeios.comrsc.org
For example, the addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position were critical modifications that led to the development of the highly successful fluoroquinolone antibiotics. acs.org The introduction of alkylated piperazine or pyrrolidinyl groups at the R7 position has been shown to improve activity against Gram-positive organisms. rsc.org
| Position of Substitution | Substituent | Effect on Activity |
| C-6 | Fluorine | Significantly improved spectrum of activity rsc.org |
| C-7 | Piperazine/Methyl-piperazine | Enhanced activity against gyrase, greater penetration into Gram-positive organisms acs.org |
| R7 | Alkylated piperazine/Pyrrolidinyl | Improved Gram-positive activity rsc.org |
| R5 | -NH2, -OH, -CH3 | Increased activity against Gram-positive organisms rsc.org |
Formation of Quinolone N-Oxides
2-Alkyl-4(1H)-quinolone N-oxides (AQNOs) are important metabolites with diverse antimicrobial activities. uni-konstanz.de The synthesis of these N-oxides can be achieved through several methods. One of the earliest reported syntheses involved the N-oxidation of 2-heptyl-4(1H)-quinolone using peroxybenzoic acid after protection of the 4-hydroxy group. uni-konstanz.de
A more recent and operationally simple procedure for the synthesis of 2-alkyl-4-quinolone N-oxides involves the controlled platinum-catalyzed partial hydrogenation of 2-nitrobenzoyl enamines. chemrxiv.orgresearchgate.net This method has been successfully used to prepare 2-heptyl-4-quinolone-N-oxide (HQNO) and other analogs in good yield and high purity. chemrxiv.orgresearchgate.net The oxidation of the piperazine moiety of fluoroquinolones by manganese oxide can also lead to the formation of N-oxide products. epa.gov
Synthesis of Quinoline-Pyrazole, Quinoline-Thiazole, and Other Fused Heterocyclic Hybrids
The strategy of molecular hybridization, which involves combining two or more bioactive scaffolds into a single molecule, has emerged as a powerful tool in medicinal chemistry for the design of novel compounds. nih.govresearchgate.net The quinoline nucleus is a prominent scaffold in this approach due to its wide range of biological activities. tandfonline.com Fusing or linking the quinoline ring with other heterocyclic systems like pyrazole (B372694), thiazole (B1198619), pyrimidine, and triazine can lead to novel chemical entities with unique structural and electronic properties. researchgate.netrsc.org This section details the synthetic methodologies and chemical transformations employed to create these complex hybrid structures.
Quinoline-Pyrazole Hybrids
The synthesis of quinoline-pyrazole hybrids often involves multi-step reactions, typically starting from functionalized quinoline or pyrazole precursors. A common approach is the condensation of a quinoline derivative with a pyrazole moiety or the construction of the pyrazole ring onto a quinoline scaffold.
One established method involves the synthesis of quinolinone-pyrazoline hybrids from quinolinone-chalcone intermediates. nih.gov This process begins with an aldol (B89426) condensation reaction to form bioactive quinolinone-chalcone compounds, which are then chemically modified through cyclization with hydrazine (B178648) derivatives to yield the final pyrazoline analogues. nih.gov
Another versatile route is the condensation of substituted 5-methyl-2,4-dihydro-pyrazol-3-ones with 2-chloro or 2-hydroxyquinoline-3-carbaldehydes. This reaction directly links the two heterocyclic systems. The synthesis of the pyrazolo[3,4-b]quinoline core can also be achieved through the reaction of aromatic amines with pyrazole derivatives that contain aldehyde or ketone groups. mdpi.com For instance, the reaction between 5-chloro-4-formylpyrazoles and aromatic amines provides a direct pathway to the fused pyrazoloquinoline system. mdpi.com
A different strategy employs a post-Ugi modification. This allows for the synthesis of highly functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which can be further cyclized to create more complex fused systems like imidazopyrroloquinolinones. nih.gov
Table 1: Selected Synthetic Methodologies for Quinoline-Pyrazole Hybrids
| Hybrid Type | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| Quinolinone-Pyrazoline | Quinolinone-Chalcones, Hydrazine Hydrate | Cyclization | nih.gov |
| (4E)-4-[(2-chloro/hydroxy quinolin-3-yl) methylidene]-2-substituted-5-methyl-2,4-dihydro-3H-pyrazol-3-ones | Substituted 5-methyl-2,4-dihydro-pyrazol-3-ones, 6/8-substituted-2-chloro/hydroxy quinoline-3-carbaldehydes | Condensation | |
| 1H-Pyrazolo[3,4-b]quinolines | 5-Chloro-4-formylpyrazoles, Aromatic amines | Condensation/Cyclization | mdpi.com |
Quinoline-Thiazole Hybrids
The synthesis of quinoline-thiazole hybrids is a significant area of research, with various methods developed to link these two important heterocyclic rings.
A prevalent method for creating quinolines bearing a thiazole moiety starts with the synthesis of thiosemicarbazones from quinoline derivatives. nih.gov These thiosemicarbazones then undergo cyclization with reagents like ethyl chloroacetate (B1199739), ethyl 2-chloropropanoate, or chloroacetone (B47974) to afford the corresponding thiazole-substituted quinolines. nih.gov Similarly, quinazoline–thiazole hybrids can be synthesized via the cyclization of a thiosemicarbazone intermediate with various α-haloketones. mdpi.com
"Click chemistry" has also been employed for the efficient synthesis of more complex hybrids. A series of quinoline-thiazole appended 1,4-disubstituted 1,2,3-triazoles were synthesized using a Copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. tandfonline.com This approach offers high yields and regioselectivity.
Another synthetic strategy involves the regioselective nucleophilic ring-opening of quinolinyl-oxiranes by thiazolobenzimidazole (B1203321) precursors. This method leads to the formation of novel fused quinoline-thiazolo[3,2-a]benzimidazole-3(2H)one hybrids. nih.gov
Table 2: Selected Synthetic Methodologies for Quinoline-Thiazole Hybrids
| Hybrid Type | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| Quinoline-Thiazole | Quinoline-thiosemicarbazones, Ethyl chloroacetate / Chloroacetone | Cyclization | nih.gov |
| Quinazoline-Thiazole | Thiosemicarbazone intermediate, α-Haloketones | Cyclization | mdpi.com |
| Quinoline-Thiazole-1,2,3-Triazole | 8-(prop-2-yn-1-yloxy)quinolines, Bromothiazole acetamides | 1,3-Dipolar Cycloaddition (Click Reaction) | tandfonline.com |
Other Fused Heterocyclic Hybrids
Beyond pyrazole and thiazole, quinoline has been fused with a variety of other heterocyclic rings, including pyrimidines and triazines, to create novel polycyclic systems.
Pyrimidoquinolines: These tricyclic fused systems are of significant interest. rsc.org One method for their synthesis is the Vilsmeier–Haack cyclization of 6-(arylamino)uracil to produce 2,4-dioxo-pyrimido[4,5-b]-quinolines. rsc.org Another approach is the one-pot, three-component reaction of 2,6-diaminopyrimidin-4(3H)-one, an aromatic aldehyde, and a 1,3-cyclohexanedione (B196179) derivative, catalyzed by triethylbenzylammonium chloride (TEBAC), to yield 2-amino-5-aryl-8,9-dihydropyrimidino[4,5-b]quinoline-4,6-diones. rsc.org
Triazinopyrazoloquinolines: The synthesis of these complex tetracyclic systems has also been reported. A novel methodology was developed for the one-step synthesis of 10-amino-6,9-disubstituted- nih.govmdpi.comresearchgate.nettriazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines. tandfonline.com This involves the coupling of various active methylene compounds with diazotized 3-amino-4-chloro-1H-pyrazolo[4,3-c]quinoline. tandfonline.com The key pyrazolo[4,3-c]quinoline intermediate is itself synthesized from the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with cyanoacetic acid hydrazide. tandfonline.com
Pyridazino-diquinolines: Pentacyclic systems such as pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones have been synthesized through the autoxidation and dimerization of 4-hydrazinylquinolin-2(1H)-one precursors. mdpi.com The reaction proceeds through a multi-step one-pot process involving nucleophilic substitution, dimerization, autoxidation, and electrocyclic reactions. mdpi.com
Structure Activity Relationship Sar Studies for Hydroxylated and Alkylated Quinolones
Influence of Alkyl Chain Length and Branching on Biological Activity
The nature of the alkyl substituent, particularly at the C-2 or C-3 position of the quinolone core, is a significant determinant of biological activity. Research has shown that variations in the length, saturation, and branching of this alkyl chain can modulate the potency and spectrum of activity.
For a class of bacterial metabolites known as alkyl-4-quinolones, it has been observed that the specific length of the alkyl side chain influences their inhibitory effects. While a shorter alkyl chain (fewer than three carbons) can lead to a significant drop in activity, longer chains often correlate with increased potency. For instance, in studies involving Pseudomonas Quinolone Signal (PQS) analogs, which feature a 2-alkyl-3-hydroxy-4(1H)-quinolone structure, compounds with C5 and C9 alkyl chains demonstrated notable inhibitory activity. nih.gov Direct comparisons have consistently shown that PQS, with its natural C7 side chain (2-heptyl), is the most potent inhibitor of Aspergillus fumigatus biofilm, indicating an optimal chain length for this specific activity. nih.gov
This relationship is not limited to antibacterial or antifungal effects. The broader principle that alkyl chain length dictates the strength of interaction with biological membranes and targets is well-established. For example, studies on other antimicrobial agents have demonstrated a "cut-off effect," where antimicrobial effectiveness increases with alkyl chain length up to an optimal point, after which increased hydrophobicity can reduce solubility and hinder transport across cell membranes. chemrxiv.org This highlights the delicate balance between lipophilicity conferred by the alkyl chain and the bioavailability required for efficacy.
Table 1: Effect of Alkyl Chain Length on Biological Activity of PQS Analogs
| Compound | Alkyl Chain Length | Observed Biological Effect | Reference |
|---|---|---|---|
| C1-PQS | 1 Carbon | Significant inhibition only at high concentrations (25–50 µg/mL). | nih.gov |
| C3-PQS | 3 Carbons | Inhibitory at 0.39 µg/mL, with no increased effect at higher concentrations. | nih.gov |
| C5-PQS | 5 Carbons | Inhibitory at a low concentration of 0.2 µg/mL. | nih.gov |
| PQS (Natural) | 7 Carbons | The most potent inhibitor in direct comparisons. | nih.gov |
| C9-PQS | 9 Carbons | Inhibitory at 0.2 µg/mL, with increased activity at ≥1.56 µg/mL. | nih.gov |
Significance of Hydroxyl Group Position and Presence for Bioactivity
The presence and positioning of hydroxyl groups on the quinolone scaffold are critical for biological activity. The core structure of many biologically active quinolones includes a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, where the 4-oxo group is considered essential for antibacterial action. uomus.edu.iqoup.com
Modifications involving hydroxyl groups at other positions can significantly enhance or diminish activity. For example, the introduction of a hydroxyl group at the C-5 position can markedly increase in vitro activity against Gram-positive bacteria. oup.comnih.gov However, substitutions at the C-2 position have historically been considered unfavorable, with early studies noting a loss of biological activity with 2-hydroxyl substitution. nih.gov
Despite this, the 2-hydroxy-4-quinolone structure is a key feature of the compound and is central to its potential tautomeric equilibrium (see Section 5.4). Docking studies on other quinolones have highlighted the crucial role of the 4-oxo and N-H groups in forming key interactions with biological targets, such as the bc1 protein complex in Plasmodium falciparum. nih.gov This suggests that the specific arrangement of keto and hydroxyl groups is fundamental for the precise hydrogen bonding required for drug-target binding. The ability of these groups to chelate metal ions is also a recognized property of quinolones, which can influence their mechanism of action. uomus.edu.iq
Impact of Substituents on the Quinolone Ring System on Biological Efficacy
N-1 Position : An alkyl substitution at this position is essential for activity. Small alkyl groups like ethyl or, optimally, a cyclopropyl (B3062369) group, generally lead to progressively greater potency. uomus.edu.iqmdpi.comnih.gov An aryl group, such as a 2,4-difluorophenyl group, can also confer optimal potency. uomus.edu.iq
C-5 Position : Modestly sized additions, such as an amino (-NH2), hydroxyl (-OH), or methyl (-CH3) group, can significantly increase activity against Gram-positive bacteria. oup.comnih.gov The order of potency improvement at this position has been found to be -NH2 > -OH > -CH3. nih.gov
C-6 Position : The substitution of a fluorine atom at this position is a hallmark of the highly successful fluoroquinolone class of antibiotics. This single substitution is associated with a dramatic enhancement of antibacterial activity and improved cell penetration. uomus.edu.iqmdpi.comnih.gov
C-7 Position : This position directly interacts with target enzymes like DNA gyrase and topoisomerase IV. oup.comacs.org Substituents here greatly influence potency and spectrum. Typically, a 5- or 6-membered nitrogen-containing heterocycle, such as piperazine (B1678402) or aminopyrrolidine, is optimal. A piperazinyl group generally enhances potency against Gram-negative bacteria, while an aminopyrrolidine group improves Gram-positive activity. oup.com
Table 2: Summary of Substituent Effects on the Quinolone Ring
| Position | Favorable Substituent(s) | Effect on Biological Efficacy | Reference |
|---|---|---|---|
| N-1 | Cyclopropyl, Ethyl, 2,4-difluorophenyl | Essential for activity; significantly increases potency. | uomus.edu.iqmdpi.com |
| C-5 | Amino, Hydroxyl, Methyl | Increases activity against Gram-positive bacteria. | oup.comnih.gov |
| C-6 | Fluorine | Dramatically enhances broad-spectrum antibacterial activity. | uomus.edu.iqnih.gov |
| C-7 | Piperazine, Aminopyrrolidine | Influences spectrum and potency; interacts with target enzymes. | oup.com |
| C-8 | Methoxy, Chloro, Fluoro | Improves Gram-positive activity and photostability. | nih.govnih.gov |
Stereochemical Considerations and Tautomeric Forms in Bioactivity
Stereochemistry: The three-dimensional arrangement of atoms is a critical factor for the biological activity of many quinolones. The introduction of a chiral center, for instance by forming a third ring between the N-1 and C-8 positions (as seen in ofloxacin), results in stereoisomers that can have vastly different potencies. nih.gov The S-(-)-enantiomer of ofloxacin (B1677185) (levofloxacin) is significantly more active than the R-(+)-enantiomer. This demonstrates that the precise spatial orientation of substituents is crucial for optimal interaction with the chiral environment of the biological target, such as the DNA-gyrase complex. Similarly, the stereochemistry of substituents at the N-1 position, like a fluorocyclopropyl group, has been shown to have a profound impact on antibacterial activity. acs.org
Tautomerism: The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one exists in a tautomeric equilibrium with its other forms, most notably 4-hydroxy-3-nonyl-1H-quinolin-2-one. This keto-enol tautomerism is a defining characteristic of hydroxyquinolones. The predominance of one tautomer over another is influenced by factors such as pH and the solvent environment. nih.govoup.com
Advanced Research Methodologies in Quinolone Studies
Analytical Techniques for Characterization and Quantification in Research
A combination of spectroscopic and analytical methods is essential for the unambiguous identification and characterization of quinolone derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of quinolone derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: Proton NMR is used to identify the number and type of hydrogen atoms in the molecule. For the quinolone core, aromatic protons typically appear as distinct multiplets in the downfield region of the spectrum. For instance, in the parent 4-hydroxy-2(1H)-quinolone structure, aromatic protons H-5, H-6, H-7, and H-8 show signals between 7.16 and 7.83 ppm. researchgate.net The introduction of the 3-nonyl substituent on 2-hydroxy-3-nonyl-1H-quinolin-4-one would add characteristic signals in the upfield (aliphatic) region, including a triplet for the terminal methyl group and a series of multiplets for the methylene (B1212753) groups of the alkyl chain.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon (C-4) and the carbon bearing the hydroxyl group (C-2) in the quinolone ring are typically observed at significant downfield shifts due to the influence of the electronegative oxygen atoms. researchgate.net In a study of 4-hydroxy-3-methyl-2(1H)-quinolone, detailed NMR analysis was crucial in identifying the 2-quinolone form as the preferred tautomer over the 2-quinolinol structure. nih.gov The nonyl group in this compound would produce a series of distinct signals in the aliphatic region of the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework. spectrabase.com
Table 1: Representative ¹³C NMR Chemical Shifts for the 4-hydroxy-2(1H)-quinolone Core
| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d₆) |
|---|---|
| C-2 | 163.7 |
| C-3 | 108.2 |
| C-4 | 175.5 |
| C-5 | 121.5 |
| C-6 | 122.3 |
| C-7 | 130.4 |
| C-8 | 115.5 |
| C-9 | 139.6 |
| C-10 | 118.6 |
Data adapted from a study on the parent compound 4-hydroxy-2(1H)-quinolone. The presence of a 3-nonyl group would cause shifts in these values, particularly for C-3 and C-4. researchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The stretching vibrations of the N-H and O-H groups typically appear as broad bands in the high-frequency region (around 3400-3200 cm⁻¹). The carbonyl group (C=O) at the C-4 position gives rise to a strong, sharp absorption band in the range of 1650-1680 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the quinoline (B57606) ring system would be observed in the 1600-1450 cm⁻¹ region. researchgate.net The phenolic C-O bond shows a characteristic band around 1270 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H / N-H | Stretching | 3400 - 3200 (Broad) |
| C-H (Alkyl) | Stretching | 2950 - 2850 |
| C=O (Ketone) | Stretching | 1680 - 1650 (Strong) |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Phenolic) | Stretching | ~1270 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.
MS: Standard mass spectrometry provides the molecular weight of this compound, which would show a molecular ion peak corresponding to its nominal mass.
HRMS (High-Resolution Mass Spectrometry): Techniques like HRESITOFMS (High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry) provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₈H₂₅NO₂) with high confidence. nih.gov
GC-MS and LC-MS/MS: Gas Chromatography-MS (GC-MS) and Liquid Chromatography-Tandem MS (LC-MS/MS) are hyphenated techniques that separate complex mixtures before mass analysis. nih.gov These methods are crucial for quantifying the compound in biological or environmental samples and for studying its fragmentation patterns, which helps in structural confirmation. The fragmentation of the quinolone ring often involves characteristic losses that aid in identifying the core structure.
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₁₈H₂₅NO₂), this comparison serves as a crucial verification of the compound's purity and empirical formula, often used in conjunction with spectroscopic data to confirm the synthesis of new derivatives. researchgate.netresearchgate.net
**Table 3: Elemental Analysis Data for this compound (C₁₈H₂₅NO₂) **
| Element | Calculated (%) | Found/Experimental (%) |
|---|---|---|
| Carbon (C) | 75.22 | To be determined experimentally |
| Hydrogen (H) | 8.77 | To be determined experimentally |
| Nitrogen (N) | 4.87 | To be determined experimentally |
| Oxygen (O) | 11.13 | To be determined experimentally |
Computational Approaches in Quinolone Research
Computational modeling provides valuable insights into the properties and activities of quinolone compounds, guiding the design of new molecules with enhanced efficacy.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com In quinolone research, QSAR models are developed to predict the antibacterial activity of new derivatives and to understand the structural features that are critical for their function. africaresearchconnects.com
These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as Multiple Linear Regression (MLR), to correlate these descriptors with the observed activity (e.g., minimal inhibitory concentration). africaresearchconnects.comresearchgate.net Key molecular descriptors found to be important in QSAR studies of quinolones include:
Electronic Properties: Partial atomic charges, dipole moment, and energies of frontier orbitals (LUMO-HOMO energy gap) can influence how the molecule interacts with its biological target. researchgate.netnih.gov
Hydrophobic/Lipophilic Properties: The partition coefficient (logP) is crucial as it affects the molecule's ability to cross bacterial cell membranes. nih.gov
Steric and Topological Properties: Molecular refractivity and other descriptors related to the size and shape of the molecule are often correlated with activity. researchgate.netnih.gov
Spectroscopic Properties: Calculated parameters, such as ¹³C-NMR chemical shifts, have also been successfully used as descriptors in QSAR models for quinolones. tandfonline.comnih.gov
By identifying the most influential descriptors, QSAR models can guide the rational design of novel quinolone derivatives with potentially improved antibacterial potency. africaresearchconnects.comnih.gov
Table 4: Examples of Molecular Descriptors Used in Quinolone QSAR Studies
| Descriptor Type | Specific Example | Relevance to Activity |
|---|---|---|
| Electronic | Partial atomic charges on specific atoms | Influences electrostatic interactions and hydrogen bonding nih.gov |
| Electronic | LUMO-HOMO energy gap | Relates to chemical reactivity and stability nih.gov |
| Lipophilicity | logP | Affects membrane permeability and transport nih.gov |
| Thermodynamic | Molar refractivity | Relates to molecular volume and polarizability researchgate.net |
| Spectroscopic | Calculated ¹³C-NMR chemical shifts | Reflects the electronic environment of specific atoms nih.gov |
Molecular Docking and Dynamics Simulations for Target Interaction Studies
Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery for predicting and analyzing the interactions between a ligand, like derivatives of this compound, and its biological targets. These in silico techniques provide detailed insights into the binding modes, affinities, and stability of the ligand-protein complex, thereby guiding the rational design of more potent and selective therapeutic agents.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method estimates the binding affinity and interaction patterns by calculating the free energy of binding, often represented by a docking score. For the quinoline and quinazolinone scaffolds, which are structurally related to this compound, molecular docking has been extensively used to identify potential protein targets and elucidate binding mechanisms.
Studies have shown that quinoline derivatives can bind to a variety of targets. For instance, certain quinoline-pyrimidine hybrids have demonstrated high affinity for the HIV reverse transcriptase protein, with docking scores reaching as low as -10.67 kcal/mol, indicating strong binding potential nih.gov. Similarly, quinoline-thiadiazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, with docking scores ranging from -5.87 to -8.56 kcal/mol proquest.com.
The primary interactions governing the binding of these compounds often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. For example, in the case of HIV reverse transcriptase, specific interactions with the enzyme's active domain are crucial for the inhibitory activity nih.gov. The binding pocket of the transcriptional regulator PqsR in Pseudomonas aeruginosa features an inner pocket that accommodates the quinoline headgroup and an outer hydrophobic pocket that interacts with the aliphatic chain, a key structural feature of this compound nih.gov.
| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinoline-Pyrimidine Hybrid | HIV Reverse Transcriptase | -10.67 | N/A |
| Quinoline-Thiadiazole Derivative | Cyclooxygenase-1 (COX-1) | -5.87 to -8.56 | N/A |
| Thiopyrano[2,3-b]quinoline Derivative | Anticancer Peptide CB1a | -5.3 to -6.1 | ILE-8, LYS-11, TRP-12, PHE-15 |
Molecular Dynamics Simulations
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the conformational changes and interactions, offering a more realistic representation of the binding event in a physiological environment nih.govmdpi.com.
The stability of the complex is typically evaluated by analyzing parameters such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation period suggests that the ligand remains securely bound within the active site. For instance, MD simulations of quinazolinone derivatives targeting Matrix Metalloproteinase-13 (MMP-13) have been conducted for periods up to 10 nanoseconds to confirm the stability of the interaction nih.gov. In studies of benzoylselenoureas, a 200-nanosecond simulation showed that most ligand-protein complexes stabilized after an initial adjustment phase of 20-30 nanoseconds acs.org. Lower RMSD values are indicative of higher structural rigidity and stronger interactions acs.org.
RMSF analysis, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein that may be involved in ligand binding. These simulations can reveal crucial details, such as the persistence of hydrogen bonds and the conformational relaxation of the enzyme upon ligand binding, which can enhance binding affinity nih.gov.
| Compound Class | Protein Target | Simulation Duration | Key Findings |
|---|---|---|---|
| Quinazolinone Derivative | Matrix Metalloproteinase-13 (MMP-13) | 10 ns | Confirmed stable binding and identified key hydrogen bond interactions. |
| Benzoylselenourea | Fungal Urease | 200 ns | Complexes stabilized after 20-30 ns; lower RMSD indicated higher rigidity. |
| 2-aryl-quinoline-4-carboxylic acid Derivative | Leishmania major N-myristoyltransferase | N/A | Demonstrated stable binding and enhanced affinity after enzyme conformational relaxation. nih.gov |
Together, these advanced computational methodologies are pivotal in elucidating the molecular basis of the biological activity of quinolone derivatives, paving the way for the targeted development of new therapeutic agents.
Future Directions and Research Gaps in the Study of Hydroxylated and Alkylated Quinolones
Identification of Novel Biological Targets and Activities
While the role of 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) as a quorum-sensing signal is well-established, the full spectrum of biological activities for quinolones with different alkyl chain lengths, such as the nonyl derivative, is not yet fully understood. oup.comnih.gov Future research should focus on identifying new biological targets to unlock their therapeutic potential beyond antimicrobial applications.
Research Gaps and Future Avenues:
Anticancer and Immunomodulatory Effects: Some quinolone derivatives have shown promise as anticancer agents by inhibiting histone deacetylase 6 (HDAC6) or as anti-inflammatory agents. bohrium.comnih.gov The potential of 2-hydroxy-3-nonyl-1H-quinolin-4-one and its analogues as selective inhibitors of novel cancer targets warrants further investigation.
Antifungal and Antiparasitic Activity: Various quinolone derivatives have been screened for activity against fungi and parasites like Plasmodium falciparum (malaria) and Trypanosoma cruzi. mdpi.comnih.govsemanticscholar.org Studies have shown that the length of the alkyl chain can influence potency. semanticscholar.org A systematic evaluation of 3-nonyl quinolones against a broader range of pathogenic fungi and parasites could identify new lead compounds.
Enzyme Inhibition: Beyond HDACs, the quinolone scaffold could be adapted to target other enzymes. For example, quinoline (B57606) derivatives have been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5), with potential applications in neurodegenerative diseases like Alzheimer's. nih.gov Exploring the inhibitory activity of hydroxylated and alkylated quinolones against various kinases, proteases, and other enzymes could reveal new therapeutic applications.
Table 1: Investigated Biological Activities of Alkylated and Hydroxylated Quinolone Derivatives
| Derivative Class | Investigated Activity | Specific Target/Organism | Reference(s) |
|---|---|---|---|
| 2-Alkyl-4(1H)-quinolones | Quorum Sensing | Pseudomonas aeruginosa | oup.comnih.gov |
| 2-Nonyl-3-hydroxy-4(1H)quinolone | Antibacterial | Staphylococcus aureus, Bacillus subtilis | semanticscholar.org |
| Quinolone-based derivatives | HDAC6 Inhibition (Anticancer) | Histone Deacetylase 6 (HDAC6) | bohrium.comnih.gov |
| Quinolone derivatives | Antifungal | Drug-susceptible and resistant fungi | nih.gov |
| 2-Alkylquinolones | Antimalarial | Plasmodium falciparum | semanticscholar.org |
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of quinolone derivatives has traditionally relied on methods like the Conrad-Limpach reaction, which can require harsh conditions such as high temperatures. mdpi.comuni-konstanz.de A significant area for future research is the development of more efficient, scalable, and environmentally friendly synthetic methodologies for producing this compound and its derivatives. nih.gov
Research Gaps and Future Avenues:
Green Chemistry Approaches: There is a growing need to replace hazardous solvents and reagents with greener alternatives. Future work should focus on optimizing reactions in water or other benign solvents, utilizing biocatalysts, and developing solvent-free reaction conditions. qeios.comresearchgate.netacs.org Microwave-assisted and ultrasound-mediated syntheses have shown promise in reducing reaction times and improving yields for some quinolone derivatives. mdpi.comqeios.comrsc.org
Catalytic Methods: The use of novel catalysts, such as nanoporous isopolyoxomolybdates or recyclable bio-organic catalysts like taurine, can improve reaction efficiency and facilitate catalyst recovery and reuse. acs.orgscielo.org.mx Further exploration of palladium-catalyzed cross-coupling reactions could also provide efficient routes to novel quinolone analogues. rsc.orgresearchgate.net
Table 2: Modern Synthetic Strategies for Quinolone Derivatives
| Synthetic Method | Key Features | Advantages | Reference(s) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, improved yields | mdpi.comqeios.comrsc.org |
| Green Catalysis | Use of water as a solvent, recyclable catalysts | Environmentally friendly, cost-effective, easy work-up | acs.orgscielo.org.mx |
| Palladium-Catalyzed Reactions | Cross-coupling reactions (e.g., Buchwald-Hartwig) | Formation of diverse N- and C-substituted quinolones | rsc.org |
Deeper Understanding of Molecular Mechanisms and Signaling Pathways
While the PQS quorum-sensing pathway in P. aeruginosa is a model system, many details of how hydroxylated and alkylated quinolones exert their effects remain to be elucidated. cam.ac.uk A deeper mechanistic understanding is crucial for the rational design of new drugs that can modulate these pathways.
Research Gaps and Future Avenues:
Receptor-Ligand Interactions: The precise binding interactions between this compound and its cellular receptors are not fully characterized. High-resolution structural studies (e.g., X-ray crystallography or cryo-EM) of the ligand-receptor complexes are needed to understand the basis of molecular recognition and how the length of the alkyl chain influences binding affinity and specificity.
Downstream Signaling Cascades: Beyond the initial binding event, the downstream signaling pathways activated by these quinolones are complex. Research should aim to identify the full set of genes regulated by these molecules and the effector proteins that mediate these changes. It is known that the effector PqsE plays a key role, but its exact mechanism of action is still under investigation. cam.ac.uk
Mechanism of Antibacterial Action: For quinolones that act as antibiotics, the mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, which can lead to the generation of reactive oxygen species (ROS). nih.govnih.gov However, whether this compound acts through this or other mechanisms, and how it differs from clinically used fluoroquinolones, requires further study. The degradation pathway of these molecules in other bacteria also involves hydroxylation and subsequent ring cleavage, suggesting a complex interplay in microbial communities. asm.orgresearchgate.net
Rational Design and Synthesis of Potent and Selective Quinolone Derivatives
The quinolone scaffold is highly amenable to chemical modification, allowing for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com Future research will leverage synthetic chemistry and computational modeling to create novel quinolone-based molecules for specific therapeutic targets.
Research Gaps and Future Avenues:
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how different substituents on the quinolone ring affect biological activity. By synthesizing and testing a library of derivatives with varied alkyl chains at the C-3 position and different functional groups on the benzene (B151609) ring, researchers can build predictive models for designing more effective compounds. nih.govresearchgate.net
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can predict how novel derivatives will interact with their biological targets. bohrium.com This computational guidance can prioritize the synthesis of the most promising candidates, saving time and resources.
Hybrid Molecules: An emerging strategy is to create hybrid molecules that combine the quinolone pharmacophore with another active moiety to target multiple pathways simultaneously. nih.gov This polypharmacological approach could be particularly effective in overcoming drug resistance in both infectious diseases and cancer.
Improving Selectivity: A major challenge is to design quinolones that are highly selective for their intended target (e.g., a bacterial or cancer cell enzyme) while having minimal effects on host cells. nih.govacs.org This can be achieved by exploiting structural differences between the target enzymes in pathogens/tumors and their human homologues.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-heptyl-3-hydroxy-4-quinolone (PQS) |
| Taurine |
| 2-hydroxy-3-nonyl-2(1H)-quinolinone |
| 4-hydroxy-3-nonyl-2(1H)-quinolinone |
| 2-Nonyl-4-quinolinol 1-oxide |
| 1-Hydroxy-2-nonyl-(1H)-quinolin-4-one |
| 2-Nonyl-1H-quinolin-4-one |
| 2-Nonyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid phenylamide |
| 2-nonyl-3-hydroxy-4(1H)quinolone |
| 2-undecyl-4-quinolone |
| 2-undecen-10-yl-4-quinolone |
| 2-nonyl-4-quinolone |
| N-Methyl-2-nonylquinolin-4(1H)-one |
| 2-heptyl-4-hydroxyquinoline-N-oxide (HHQNO) |
| 2-nonyl-4-quinolinol (NHQ) |
| 4-hydroxy-1H-quinolin-2-one (DHQ) |
| hydroxypyrazoloquinolin-4-one |
| 4-Hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one |
| Skimmianine |
| γ-Fagarine |
| 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid |
| 5,12-dihydropyrazino[2,3-c:5,6-c0]difuro[2,3-c:4,5-c0]- diquinoline-6,14(5H,12H)diones |
| 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-1,4-diphenyl-butane-1,4- diones |
| 4-(benzo-[d]oxazol-2-yl)-3-hydroxy-1H- mdpi.comnih.govoxazolo[3,2-a]pyridine-1-one |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
